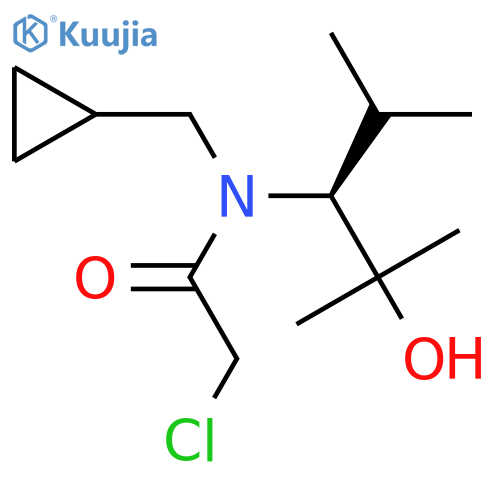Cas no 2411179-08-1 (2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide)

2411179-08-1 structure
商品名:2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide
2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide
- Z4323368421
- 2411179-08-1
- 2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide
- EN300-26573542
-
- インチ: 1S/C13H24ClNO2/c1-9(2)12(13(3,4)17)15(11(16)7-14)8-10-5-6-10/h9-10,12,17H,5-8H2,1-4H3/t12-/m0/s1
- InChIKey: NWZZQPTUQNAPAT-LBPRGKRZSA-N
- ほほえんだ: ClCC(N([C@@H](C(C)C)C(C)(C)O)CC1CC1)=O
計算された属性
- せいみつぶんしりょう: 261.1495567g/mol
- どういたいしつりょう: 261.1495567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 40.5Ų
2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26573542-0.05g |
2-chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide |
2411179-08-1 | 90% | 0.05g |
$246.0 | 2023-09-14 |
2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
2411179-08-1 (2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
